Nickel trifluoroacetylacetonate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel trifluoroacetylacetonate dihydrate is a coordination compound that features nickel in its +2 oxidation state. This compound is characterized by the presence of trifluoroacetylacetonate ligands and water molecules in its structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickel trifluoroacetylacetonate dihydrate typically involves the reaction of nickel(II) salts with 1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands in an aqueous medium. The reaction is often carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then crystallized from the solution to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the consistency and quality of the final product. The industrial methods also focus on optimizing reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Nickel trifluoroacetylacetonate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or elemental nickel.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligand exchange reactions using different ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Nickel(III) or Nickel(IV) complexes.
Reduction: Nickel(0) or Nickel(I) species.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Nickel trifluoroacetylacetonate dihydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Studied for its potential role in enzyme mimetics and as a model compound for metalloenzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Nickel trifluoroacetylacetonate dihydrate involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, influencing their structure and function. The pathways involved include:
Coordination with Enzymes: Modulating enzyme activity by binding to active sites.
Interaction with DNA: Potentially affecting DNA replication and transcription processes.
Redox Reactions: Participating in redox reactions that can alter cellular oxidative states.
Comparison with Similar Compounds
Nickel trifluoroacetylacetonate dihydrate can be compared with other nickel(II) coordination compounds, such as:
Nickel(II) acetylacetonate: Similar structure but without the trifluoro groups, leading to different reactivity and stability.
Nickel(II) chloride: A simpler coordination compound with different solubility and reactivity properties.
Nickel(II) sulfate: Commonly used in electroplating and battery applications, differing in its coordination environment and industrial uses.
The uniqueness of this compound lies in its trifluoroacetylacetonate ligands, which impart distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
nickel(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2/q;;+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQCBHADJHECLA-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.O.[Ni+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6NiO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.